molecular formula C10H14FN3 B1488711 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine CAS No. 2020153-82-4

6-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Cat. No. B1488711
CAS RN: 2020153-82-4
M. Wt: 195.24 g/mol
InChI Key: ICEKEQFIPJBROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for the compound is 1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Comprehensive Analysis of “6-(3-Fluoropiperidin-1-yl)pyridin-3-amine” Applications

Antibacterial Agents: The compound has been utilized in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives have shown potential as antibacterial agents, particularly against Staphylococcus aureus . The synthetic route described offers a straightforward method to obtain these compounds with good yields, highlighting their practicality in antibacterial research .

Anticancer Research: Piperidine derivatives, including those related to 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine, are being explored for their anticancer properties. The piperidine nucleus is a common feature in many pharmacologically active compounds and has shown promise in anticancer applications .

Antiviral Applications: The structural features of piperidine-based compounds are significant in the development of antiviral drugs. The versatility of the piperidine nucleus allows for the creation of various derivatives that can be tailored for specific antiviral activities .

Analgesic and Anti-inflammatory: Piperidine derivatives are known for their analgesic and anti-inflammatory properties. The modification of the piperidine structure, such as in 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine, can lead to new compounds with enhanced analgesic and anti-inflammatory effects .

Neurological Disorders: Compounds with the piperidine nucleus, like 6-(3-Fluoropiperidin-1-yl)pyridin-3-amine, are being studied for their potential in treating neurological disorders. This includes research into treatments for Alzheimer’s disease and antipsychotic medications .

Drug Synthesis Building Blocks: The compound serves as a building block in the synthesis of various medicinal products. Its structural flexibility makes it a valuable reagent in the creation of a wide range of therapeutic agents .

Antioxidant Properties: Research into piperidine derivatives has indicated that they may possess antioxidant properties. This could be beneficial in the development of treatments for conditions caused by oxidative stress .

Antimicrobial and Antifungal Applications: The piperidine nucleus is also being investigated for its use in antimicrobial and antifungal agents. The ability to modify the piperidine ring system allows for the development of compounds that can combat a variety of microbial and fungal pathogens .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

6-(3-fluoropiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-8-2-1-5-14(7-8)10-4-3-9(12)6-13-10/h3-4,6,8H,1-2,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEKEQFIPJBROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine
Reactant of Route 6
6-(3-Fluoropiperidin-1-yl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.